3-amino-1-(3-methoxypropyl)urea

Description

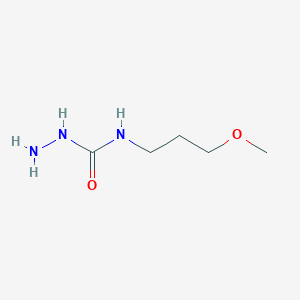

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-methoxypropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-10-4-2-3-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFZKPSHEWAJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 3 Amino 1 3 Methoxypropyl Urea

Reactivity Profile of the Urea (B33335) Functionality in 3-Amino-1-(3-methoxypropyl)urea

The urea functional group is a versatile entity in organic chemistry, capable of engaging in a variety of reactions. Its reactivity in this compound is influenced by the electronic effects of the attached 3-methoxypropyl and amino groups.

The urea linkage is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bonds.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the urea is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that breaks down to yield 3-methoxypropylamine (B165612), ammonia (B1221849), and carbon dioxide.

Base-Catalyzed Hydrolysis: Under basic conditions, the urea can be deprotonated to form a urea anion, or the hydroxide ion can directly attack the carbonyl carbon. The latter is more common and proceeds through a tetrahedral intermediate, which then decomposes to 3-methoxypropylamine, ammonia, and a carbonate salt.

The degradation of ureas can also be influenced by enzymatic catalysis, such as by urease, which significantly accelerates the hydrolysis to ammonia and carbon dioxide.

Table 1: General Conditions for Urea Hydrolysis

| Condition | Reagents | Typical Products |

| Acidic | Strong acids (e.g., HCl, H₂SO₄), Water | Amine, Ammonia, Carbon Dioxide |

| Basic | Strong bases (e.g., NaOH, KOH), Water | Amine, Ammonia, Carbonate |

| Enzymatic | Urease, Water | Ammonia, Carbon Dioxide |

The urea functionality possesses both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to react with a range of reagents.

Reactions with Electrophiles: The nitrogen atoms of the urea can act as nucleophiles, reacting with electrophiles such as alkyl halides and acyl chlorides. Alkylation can occur at either of the nitrogen atoms, leading to a mixture of products. The terminal amino group, however, is generally more nucleophilic and will be the primary site of reaction with electrophiles.

Reactions with Nucleophiles: The carbonyl carbon of the urea is electrophilic and can be attacked by strong nucleophiles. For instance, reaction with amines at high temperatures can lead to transamidation, where one of the amino groups of the urea is displaced by the attacking amine.

Table 2: Reactivity of the Urea Moiety with Various Reagents

| Reagent Type | Example Reagent | Site of Attack on Urea | Product Type |

| Electrophile | Alkyl Halide (R-X) | Nitrogen Atom | N-Alkylated Urea |

| Electrophile | Acyl Chloride (RCOCl) | Nitrogen Atom | N-Acylated Urea |

| Nucleophile | Amine (R-NH₂) | Carbonyl Carbon | Transamidated Urea |

Chemical Transformations of the 3-Methoxypropyl Chain

The 3-methoxypropyl chain introduces an ether linkage, which is generally stable but can be cleaved under specific conditions.

The cleavage of the ether bond in the 3-methoxypropyl group typically requires strong reagents.

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, can protonate the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms cleaves the C-O bond. In the case of the 3-methoxypropyl group, this would likely lead to the formation of 3-bromopropanol or 3-iodopropanol and methanol (B129727), or further reaction to 1,3-dihalopropanes.

Base-Catalyzed Cleavage: While less common for simple ethers, strong bases can promote ether cleavage, often at high temperatures. This typically proceeds via an elimination pathway if a suitable proton is available.

The 3-methoxypropyl chain is generally resistant to mild oxidation and reduction. However, under more forcing conditions, transformations can occur.

Oxidation: Strong oxidizing agents can potentially lead to the degradation of the alkyl chain. Selective oxidation of the methylene group adjacent to the ether oxygen to a carbonyl group is challenging without affecting other parts of the molecule.

Reduction: The ether linkage is generally stable to catalytic hydrogenation. Reductive cleavage of the C-O bond can be achieved with specific reagents, such as certain metal-hydride complexes or under conditions of dissolving metal reduction, though these are harsh conditions that could also affect the urea and amino functionalities.

Intrinsic Chemical Behavior of the Amino Group in this compound

The terminal amino group (-NH₂) is a key site of reactivity in this compound. Its lone pair of electrons makes it a potent nucleophile and a base.

The nucleophilicity of the terminal amino group is generally greater than that of the nitrogen atoms within the urea moiety. This is because the lone pairs on the urea nitrogens are delocalized by resonance with the adjacent carbonyl group, reducing their availability for nucleophilic attack. In contrast, the lone pair on the terminal amino group is more localized and readily available to react with electrophiles.

Reactions as a Nucleophile: The terminal amino group will readily react with a variety of electrophiles, including:

Alkyl Halides: Leading to the formation of secondary and tertiary amines through N-alkylation.

Acyl Chlorides and Anhydrides: Forming amides.

Aldehydes and Ketones: Forming imines (Schiff bases) via a condensation reaction.

Isocyanates: Forming substituted ureas.

Reactions as a Base: The amino group can accept a proton from an acid to form an ammonium (B1175870) salt. The basicity of this amino group is a key factor in its reactivity and solubility in acidic media.

Table 3: Reactivity of the Terminal Amino Group

| Reagent Type | Example Reagent | Product Type |

| Electrophile | Alkyl Halide (R-X) | N-Alkylated Amino Urea |

| Electrophile | Acyl Chloride (RCOCl) | N-Acylamino Urea |

| Electrophile | Aldehyde (RCHO) | Imine Derivative |

| Acid | Mineral Acid (HX) | Ammonium Salt |

Acylation and Alkylation Reactions for Functionalization

The functionalization of this compound can be readily achieved through acylation and alkylation reactions, targeting the nucleophilic nitrogen atoms of the primary amino and urea groups.

Acylation Reactions: The primary amino group of this compound is a primary site for acylation. This reaction typically proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640). The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group. The synthesis of various acyl ureas can be achieved in a two-step process, which involves generating an N-(phenoxycarbonyl)benzamide intermediate followed by coupling with an appropriate amine nih.gov. This method is effective for both weakly and strongly nucleophilic amines under mild conditions nih.gov.

Another common method for forming a urea linkage is the direct condensation of an amine with an isocyanate . For instance, reacting an isocyanate with the primary amino group of this compound would yield a di-urea derivative. The reaction of 1,1′-carbonyldiimidazole (CDI) with an amine initially forms an activated carbamoyl-imidazole intermediate, which can then react with another amine to produce the desired urea under mild conditions .

Alkylation Reactions: Alkylation of this compound can occur at the primary amino group. Selective mono-N-alkylation of molecules with amino and other functional groups can be challenging. One approach to achieve selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (9-BBN) organic-chemistry.org. This process involves chelate formation, deprotonation, reaction with an alkyl halide, and subsequent mild acidic hydrolysis to yield the mono-N-alkylated product organic-chemistry.org. While this specific method is for amino alcohols, similar strategies involving protecting groups or specific reagents could potentially be applied to achieve selective alkylation of the primary amino group of this compound. The N-alkylation of unprotected amino acids has also been achieved using alcohols as alkylating agents in the presence of an NHC-Ir(III) catalyst, yielding quantitative results nih.gov.

The urea nitrogen atoms can also undergo alkylation, though this is generally less favored than O-alkylation in the presence of certain alkylating agents and conditions. However, under phase transfer conditions in anhydrous media, N-alkylation of the acyl amine group in urea can occur researchgate.net.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product Type | Reference |

| Acylation | Acid Chloride/Anhydride | Primary Amino Group | N-Acyl Urea Derivative | General Knowledge |

| Acylation | Isocyanate | Primary Amino Group | Di-urea Derivative | |

| Acylation | 1,1′-Carbonyldiimidazole (CDI) | Primary Amino Group | Urea Derivative | |

| Alkylation | Alkyl Halide with 9-BBN | Primary Amino Group | Mono-N-Alkyl Derivative | organic-chemistry.org |

| Alkylation | Alcohol with NHC-Ir(III) catalyst | Primary Amino Group | N-Alkyl Derivative | nih.gov |

Role in Amine-Catalyzed Organic Reactions

The presence of a primary amino group and a basic urea moiety suggests that this compound could function as an amine catalyst in various organic reactions. Tertiary amines are known to act as catalysts by activating reactants through the formation of a complex poliuretanos.com.br. For instance, in polyurethane foam formation, tertiary amine catalysts activate the isocyanate group, which then reacts with an alcohol or water poliuretanos.com.br.

Similarly, this compound could potentially catalyze reactions through several mechanisms. The primary amine can act as a nucleophilic catalyst by forming a reactive intermediate with a substrate. For example, in an aldol reaction, the amine could react with a carbonyl compound to form an enamine intermediate, which is a more reactive nucleophile than the corresponding enolate.

Urea and its derivatives can also participate in catalysis. For instance, L-amino acid-based urea-tertiary amines have been used to catalyze the enantioselective stereoablative carboxylation of 3-bromooxindoles researchgate.net. This suggests that the urea moiety, in conjunction with the amine, could play a role in organizing transition states through hydrogen bonding, thereby influencing the stereochemical outcome of a reaction.

Elucidation of Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states is crucial for elucidating the mechanisms of chemical transformations involving this compound.

In Acylation and Alkylation Reactions: As mentioned, acylation reactions of the primary amino group proceed through a tetrahedral intermediate . In alkylation reactions, the transition state involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent, typically an SN2-type transition state.

In Amine-Catalyzed Reactions: When acting as a catalyst, this compound would be involved in the formation of specific intermediates. In a potential catalytic cycle for an aldol reaction, a key intermediate would be the enamine formed between the catalyst and a carbonyl substrate. The transition state for the subsequent C-C bond formation would involve the attack of this enamine on another carbonyl compound.

In Reactions Involving the Urea Moiety: The reaction of amines with urea to form ureido compounds can proceed through an isocyanic acid intermediate formed in situ from the decomposition of urea mdpi.com. This is considered the dominant mechanism in the absence of a catalyst mdpi.com. The reaction can also proceed via urea hydrolysis to form a carbamic acid intermediate mdpi.com. The transition states in these reactions would involve the nucleophilic attack of the amine on the isocyanic acid or the carbonyl carbon of the carbamic acid. Mechanistic studies on the reactions of urea and its derivatives with other compounds have proposed the formation of various cyclic intermediates and complex reaction pathways rsc.org.

| Reaction Type | Key Intermediate | Key Features of Transition State | Reference |

| Acylation | Tetrahedral Intermediate | Nucleophilic attack of amine on carbonyl carbon | General Knowledge |

| Alkylation (SN2) | - | Three-center, two-electron bond | General Knowledge |

| Amine Catalysis (Aldol) | Enamine | Attack of enamine on carbonyl acceptor | General Knowledge |

| Ureido Functionalization | Isocyanic Acid / Carbamic Acid | Nucleophilic attack of amine on intermediate | mdpi.com |

Structure Reactivity Relationships and Conformational Analysis of 3 Amino 1 3 Methoxypropyl Urea Derivatives

Influence of Electronic and Steric Substituent Effects on Chemical Reactivity

The chemical reactivity of the 3-amino-1-(3-methoxypropyl)urea scaffold is intrinsically linked to the electronic and steric nature of its substituents. The urea (B33335) moiety itself features a carbonyl group flanked by two nitrogen atoms, creating a resonant system that influences its reactivity.

Electronic Effects: The methoxypropyl group at the N1 position exerts an electron-donating inductive effect (+I), which increases the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen. This enhances the nucleophilicity of the carbonyl oxygen, making it a more potent hydrogen bond acceptor. The terminal amino group at the N3 position is also electron-donating, further contributing to the electron-rich nature of the urea core.

Substituents on the amino group or modifications to the methoxypropyl chain can significantly alter this electronic landscape. Electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the urea and the basicity of the nitrogens, while electron-donating groups (EDGs) would have the opposite effect. These modifications can influence the propensity for N-alkylation, acylation, or participation in condensation reactions. For instance, the introduction of an aryl group on the terminal amino group would delocalize the lone pair of electrons, reducing its basicity compared to the parent compound.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent at N3 | Electronic Effect | Steric Effect | Predicted Effect on Carbonyl Nucleophilicity | Predicted Effect on N3 Basicity |

| -H | - | Minimal | Baseline | Baseline |

| -CH3 | EDG (+I) | Small | Increased | Increased |

| -C(O)CH3 | EWG (-M, -I) | Moderate | Decreased | Significantly Decreased |

| -Phenyl | EWG (-M) | Moderate | Decreased | Decreased |

| -C(CH3)3 | EDG (+I) | Large | Increased | Slightly Increased (steric hindrance may affect protonation) |

Intramolecular Interactions and Hydrogen Bonding Networks in Urea Derivatives

The capacity of urea derivatives to form robust hydrogen bonds is a defining feature of their chemistry. nih.gov In this compound, both intramolecular and intermolecular hydrogen bonds are possible, profoundly influencing its conformation and properties.

The terminal amino group (NH2) can also participate in intramolecular hydrogen bonding, potentially with the carbonyl oxygen, although this is less likely due to the strain of the resulting ring. More plausible are interactions that stabilize specific rotamers around the N-C and C-C bonds.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonding networks. The N-H groups of the urea and the terminal amino group act as hydrogen bond donors, while the carbonyl oxygen and the methoxy (B1213986) oxygen are hydrogen bond acceptors. These interactions can lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. The classic urea tape motif, where molecules are linked by pairs of N-H···O=C hydrogen bonds, is a likely structural feature. researchgate.net The presence of the additional amino and methoxy groups provides further opportunities for creating more intricate and stable hydrogen-bonded structures.

Stereochemical Aspects of Chiral Analogs of this compound

The introduction of chirality into the this compound scaffold can have a profound impact on its biological activity and material properties. Chirality can be introduced at several positions, for instance, by using a chiral amine to substitute the terminal amino group or by modifying the methoxypropyl chain to include a stereocenter.

The synthesis of such chiral analogs would typically involve the use of enantiomerically pure starting materials. mdpi.comrsc.org For example, reacting a chiral amine with a suitable isocyanate precursor derived from 3-methoxypropylamine (B165612) would yield a chiral derivative. The stereochemistry of the final product would be dictated by the starting materials.

Conformational Dynamics in Solution and Solid States

In Solution: In solution, the molecule is expected to exist as an equilibrium of multiple conformers. The flexibility of the methoxypropyl chain allows it to adopt various orientations. NMR spectroscopy would be a key technique to study these dynamics, as the observed chemical shifts and coupling constants would be a weighted average of the different conformations present. pnas.org The solvent can play a significant role in influencing the conformational equilibrium by stabilizing or destabilizing certain conformers through hydrogen bonding or dielectric effects. For example, in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent, leading to more folded conformations. In contrast, a polar protic solvent could compete for hydrogen bonding sites, favoring more extended conformations.

In the Solid State: In the solid state, the molecule will adopt a single, low-energy conformation that is stabilized by the crystal lattice forces, primarily intermolecular hydrogen bonding. researchgate.net X-ray crystallography would be the definitive method to determine the precise solid-state conformation, including bond lengths, bond angles, and the details of the intermolecular hydrogen bonding network. It is common for acyclic ureas to adopt a trans-trans or cis-trans conformation around the urea N-C bonds in the solid state. researchgate.net The specific conformation adopted by this compound would be a result of the energetic balance between intramolecular steric and electronic effects and the maximization of favorable intermolecular interactions within the crystal lattice.

Table 2: Predicted Dominant Conformations and Spectroscopic Signatures

| State | Dominant Conformation(s) | Key Intramolecular Interactions | Expected Spectroscopic Observations |

| Solution (Non-polar solvent) | Folded conformers | Intramolecular N1-H···O(methoxy) H-bond | Upfield shift of N1-H proton in ¹H NMR |

| Solution (Polar solvent) | Extended conformers | Solvation of polar groups | Broader NMR signals due to conformational exchange |

| Solid State | Single low-energy conformer (e.g., trans-trans) | Extensive intermolecular H-bonding | Sharp peaks in solid-state NMR; distinct N-H and C=O stretching frequencies in IR |

Computational and Theoretical Chemistry Studies on 3 Amino 1 3 Methoxypropyl Urea

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to provide detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like 3-amino-1-(3-methoxypropyl)urea, DFT could be employed to calculate a wide range of molecular properties. These include, but are not limited to, optimized molecular geometry, Mulliken and Natural Bond Orbital (NBO) atomic charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value | Significance |

| Optimized Energy (Hartree) | Value | The total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy (eV) | Value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | Value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Value | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | Value | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for Spectroscopic Prediction of Vibrational Modes and Chemical Shifts

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for predicting spectroscopic data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Theoretical vibrational analysis can help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the urea (B33335), methoxy (B1213986), and propyl groups. Similarly, predicted NMR chemical shifts for ¹H and ¹³C atoms are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

The flexibility of the methoxypropyl chain in this compound suggests the existence of multiple low-energy conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. By simulating the atomic motions over time, MD can identify the most stable conformers and the energetic barriers between them. This analysis provides insights into the molecule's shape and how it might interact with its environment. The stability of different conformers is typically evaluated based on their potential energy and their population distribution over the course of the simulation.

Prediction of Reaction Pathways and Transition States via Computational Methods

Computational methods can be used to elucidate potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways for chemical reactions. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For instance, the reactivity of the amino and urea functional groups could be computationally investigated to predict their behavior in various chemical transformations.

Molecular Modeling of Interactions within Chemical Systems

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in solution or in biological systems. Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, could be employed to study these interactions. For example, the hydrogen bonding capabilities of the urea and amino groups could be analyzed to understand its solvation properties or its potential to bind to specific receptor sites. These models can provide detailed information about the geometry and energetics of intermolecular complexes.

Advanced Analytical Methodologies for Characterizing 3 Amino 1 3 Methoxypropyl Urea in Chemical Research

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating 3-amino-1-(3-methoxypropyl)urea from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and analysis of reaction mixtures.

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar functional groups (amino and urea), is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. jfda-online.com

Common derivatization strategies for compounds containing amine and urea (B33335) functionalities include silylation and acylation. jfda-online.comiu.edu Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and urea groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. iu.edu Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can also be employed to form volatile fluoroacyl derivatives. nih.gov

The choice of derivatization reagent can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivative, aiding in structural confirmation. nih.govresearchgate.net The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase.

Table 2: Potential GC Derivatization Agents for this compound

| Derivatization Agent | Abbreviation | Derivative Formed |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl |

| Ethyl Chloroformate | ECF | Ethoxycarbonyl |

Mass Spectrometry for Structural Elucidation of Reaction Products and Byproducts

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound and its reaction products. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides a powerful platform for identifying components in a complex mixture.

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is particularly well-suited for the analysis of polar, non-volatile compounds like N,N'-substituted ureas. nih.gov ESI-HRMS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. nih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For N,N'-disubstituted ureas, a common fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov The specific fragments observed would allow for the confirmation of the connectivity of the 3-methoxypropyl group and the amino group to the urea core. This technique is also crucial for differentiating between positional isomers that might arise during synthesis. nih.gov

Advanced Spectroscopic Techniques for Investigating Chemical State and Environment

Spectroscopic techniques provide detailed information about the chemical structure and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in solution. ¹H NMR would provide information on the number and connectivity of protons in the molecule, including the signals for the methoxy (B1213986) group, the propyl chain, and the NH and NH₂ protons. The chemical shifts and coupling patterns of these protons would confirm the proposed structure. ¹³C NMR spectroscopy would complement the ¹H NMR data by showing the signals for all the carbon atoms in the molecule, including the characteristic carbonyl carbon of the urea group.

Infrared (IR) spectroscopy can be used to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and urea groups, the C=O stretching of the urea carbonyl, and the C-O stretching of the ether linkage.

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is essential for monitoring the progress of a reaction and determining the final product yield.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a compound without the need for an identical analytical standard. nih.govnih.govrsc.org By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined. nih.gov This technique is non-destructive and can provide a wealth of structural information simultaneously.

LC-MS can also be a powerful quantitative tool, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. For SIM, the mass spectrometer is set to detect only the mass-to-charge ratio of the protonated this compound molecule, which provides high selectivity. In MRM, a specific fragment ion from the parent ion is monitored, further increasing selectivity and sensitivity. By constructing a calibration curve with standards of known concentration, the concentration of the analyte in an unknown sample can be accurately determined. A stable isotope-labeled version of this compound would be the ideal internal standard for the most accurate LC-MS quantification.

Table 3: Comparison of Quantitative Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Quantitative NMR (qNMR) | Comparison of signal integrals to an internal standard. nih.gov | High accuracy and precision, no need for identical standard, provides structural information. nih.govrsc.org | Lower sensitivity compared to MS-based methods. |

| LC-MS (SIM/MRM) | Measurement of ion intensity of parent or fragment ion. | High sensitivity and selectivity, suitable for complex matrices. | Requires a calibrated instrument and often a specific standard. |

Role of 3 Amino 1 3 Methoxypropyl Urea As a Chemical Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

No specific research findings on the utilization of 3-amino-1-(3-methoxypropyl)urea in the synthesis of complex organic molecules are currently documented in scientific literature.

Applications as Precursors in Polymer and Material Science

There is no available data or research detailing the application of this compound as a precursor in polymer and material science.

Contribution to the Design of Novel Catalysts and Ligands

The contribution of this compound to the design of novel catalysts and ligands has not been reported in existing scientific publications.

Development of Innovative Reagents and Intermediates for Chemical Transformations

There are no documented instances of the development of innovative reagents or intermediates derived from this compound for chemical transformations.

Emerging Research Frontiers and Future Perspectives on 3 Amino 1 3 Methoxypropyl Urea

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of unsymmetrical ureas like 3-amino-1-(3-methoxypropyl)urea traditionally involves multi-step batch processes that can be time-consuming and challenging to scale up. The advent of flow chemistry and automated synthesis platforms presents a transformative opportunity to streamline its production.

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with reactive intermediates like isocyanates. nih.govnih.gov For the synthesis of this compound, a potential flow process could involve the in-situ generation of an isocyanate precursor followed by its immediate reaction with the appropriate amine in a continuous stream. This approach minimizes the accumulation of hazardous intermediates and allows for rapid optimization of reaction conditions. Recent developments in continuous-flow synthesis have demonstrated its efficiency for producing various heterocyclic and multi-substituted compounds, including those with potential pharmaceutical applications. nih.govresearchgate.net

Automated Synthesis Platforms: The integration of robotic platforms and automated synthesisers can further accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. nih.govchemrxiv.org These platforms can perform numerous reactions in parallel, systematically varying reagents, catalysts, and conditions to rapidly identify optimal synthetic pathways. By employing machine learning algorithms, these automated systems can even predict reaction outcomes and propose new experimental designs, creating a closed-loop for discovery and development. nih.gov This high-throughput approach would be invaluable for exploring the chemical space around this compound and identifying derivatives with novel properties.

A hypothetical automated workflow for the synthesis of this compound derivatives is outlined in the table below.

| Step | Description | Key Parameters for Optimization |

| 1. Reagent Preparation | Automated dispensing of starting materials: 3-methoxypropylamine (B165612), a carbonyl source (e.g., a phosgene (B1210022) equivalent or CO2), and a hydrazine (B178648) derivative. | Concentration, stoichiometry. |

| 2. Reaction | Controlled mixing and heating in a microreactor. | Temperature, residence time, pressure, catalyst. |

| 3. In-line Analysis | Real-time monitoring of the reaction progress using techniques like FT-IR or HPLC. | Conversion rate, byproduct formation. |

| 4. Work-up & Purification | Automated quenching, extraction, and purification using, for example, automated chromatography systems. | Solvent selection, purification method. |

| 5. Characterization | Automated analysis of the final product by NMR and mass spectrometry. | Purity, structural confirmation. |

Exploration of Supramolecular Chemistry and Self-Assembly Potential

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. This capacity for self-assembly can lead to the formation of well-ordered, higher-order structures such as gels, liquid crystals, and other functional soft materials. nih.govresearchgate.net

The structure of this compound, with its multiple hydrogen bond donors and acceptors, along with the flexible and polar methoxypropyl chain, suggests a strong propensity for self-assembly. The interplay between the urea-urea hydrogen bonding and the potential interactions involving the ether oxygen and the terminal amino group could lead to the formation of unique supramolecular architectures.

Potential Supramolecular Structures:

One-dimensional chains or tapes: Driven by the strong N-H···O=C hydrogen bonds of the urea group.

Helical structures: The chirality of self-assembled structures could be induced by using chiral derivatives of the parent molecule.

Vesicles or micelles: The amphiphilic nature, with a polar aminourea headgroup and a more hydrophobic methoxypropyl tail, could lead to aggregation in specific solvents. researchgate.net

The study of how changes in solvent polarity, temperature, and concentration affect the self-assembly of this compound could reveal novel materials with tunable properties. The terminal amino group also provides a convenient handle for further functionalization, allowing for the creation of more complex supramolecular systems.

Innovations in Green Chemistry and Sustainable Production Methods

The traditional synthesis of ureas often relies on hazardous reagents like phosgene and energy-intensive processes. nih.gov The principles of green chemistry are driving the development of more sustainable alternatives, which are highly relevant for the future production of this compound. kgsindustry.comprinceton.edursc.org

Greener Synthetic Routes:

Carbon Dioxide as a C1 Source: Utilizing carbon dioxide, a renewable and non-toxic C1 source, to form the urea backbone is a key goal in green chemistry. Electrochemical or catalytic methods that can directly couple CO2 with amines and hydrazines to produce ureas under mild conditions are being actively researched. ncku.edu.twntu.edu.sg

Catalytic Approaches: The development of efficient catalysts can enable urea synthesis from less reactive but more environmentally benign starting materials. This includes using catalysts to facilitate the reaction of amines with urea itself as a carbonyl source.

Solvent-free or Green Solvent Reactions: Conducting reactions in water, ionic liquids, or under solvent-free conditions can significantly reduce the environmental impact of the synthesis. researchgate.net

Recent research has highlighted innovative methods for greener urea production, such as electrocatalytic synthesis from nitrate (B79036) and CO2 and the use of novel catalysts to improve reaction efficiency under ambient conditions. ncku.edu.twntu.edu.sg These advancements pave the way for the sustainable manufacturing of specialized ureas like this compound.

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing 3-methoxypropylamine from biomass-derived precursors. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. |

| Safer Solvents and Reagents | Replacing hazardous reagents like phosgene with safer alternatives such as dimethyl carbonate or CO2. |

| Energy Efficiency | Employing catalytic methods or flow chemistry to reduce reaction temperatures and times. |

Addressing Challenges and Opportunities in Fundamental Chemical Research

While the future for this compound appears promising, several challenges and opportunities in fundamental chemical research need to be addressed to unlock its full potential.

Challenges:

Selective Synthesis: The synthesis of unsymmetrical ureas like this compound can be plagued by the formation of symmetrical byproducts, which complicates purification and reduces yields. mdpi.comrsc.org Developing highly selective synthetic methods is a primary challenge.

Scalability: Transitioning novel, lab-scale synthetic methods to a larger, industrial scale while maintaining efficiency and cost-effectiveness is a significant hurdle. researchgate.net

Limited Characterization Data: The lack of extensive experimental data on the physicochemical properties and reactivity of this compound hinders the rational design of its applications.

Opportunities:

Catalyst Development: There is a substantial opportunity for the discovery and development of novel catalysts that can facilitate the selective and efficient synthesis of this and other unsymmetrical ureas.

Probing Structure-Property Relationships: A systematic investigation into how modifications to the methoxypropyl chain or functionalization of the amino group affect the compound's properties would provide valuable insights for designing new materials and molecules.

Exploring New Applications: The unique combination of functional groups in this compound makes it a candidate for a variety of applications that have yet to be explored, such as in coordination chemistry, as a precursor for polymers, or in the development of novel agrochemicals or pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for 3-amino-1-(3-methoxypropyl)urea, and how can purity be optimized?

The compound can be synthesized via reaction of 3-methoxypropylamine with an isocyanate derivative (e.g., cyanate esters) under anhydrous conditions. A common approach involves coupling 3-amino-propanol derivatives with urea-forming reagents like phosgene equivalents (e.g., carbonyldiimidazole) in dichloromethane or THF . Purity optimization requires column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. NMR (¹H/¹³C) and LC-MS are critical for confirming structural integrity and purity thresholds (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the urea NH protons (δ 5.8–6.2 ppm, broad singlet) and methoxypropyl CH2 groups (δ 3.3–3.5 ppm) .

- IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C5H13N3O2, m/z 160.1) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability studies indicate degradation under strong acidic/basic conditions (pH < 2 or >10), with optimal stability in neutral buffers at 4°C. Accelerated stability testing via HPLC is recommended for long-term storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Side reactions, such as over-alkylation or urea hydrolysis, are minimized by:

- Using anhydrous solvents and inert atmospheres (N2/Ar) to prevent moisture ingress .

- Controlling temperature (0–25°C) during isocyanate addition to avoid exothermic decomposition .

- Employing scavengers (e.g., molecular sieves) to sequester byproducts . Kinetic monitoring via in-situ IR or TLC ensures reaction progression .

Q. How do structural modifications to the methoxypropyl or amino groups affect bioactivity?

- Methoxypropyl Chain : Elongation (e.g., 3-methoxybutyl) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Substituting methoxy with ethoxy groups alters metabolic stability .

- Amino Group : Acylation (e.g., acetylated derivatives) reduces reactivity but improves pharmacokinetic profiles. Comparative studies using enzyme inhibition assays (e.g., kinase panels) reveal SAR trends .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values or target selectivity may arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurity interference. Recommendations include:

- Validating results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Re-synthesizing the compound under controlled conditions and verifying purity via HRMS .

- Performing molecular docking studies to rationalize target interactions .

Q. How can degradation pathways be analyzed to improve formulation stability?

Forced degradation studies (e.g., exposure to UV light, oxidative stress) coupled with LC-MS/MS identify primary degradation products. For example, methoxypropyl chain oxidation generates carbonyl derivatives, while urea cleavage forms amine intermediates. Stabilizers like antioxidants (BHT) or lyoprotectants (trehalose) mitigate these pathways .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~0.8), moderate blood-brain barrier permeability, and CYP450 interaction risks .

- Molecular Dynamics Simulations : GROMACS or AMBER model interactions with biological targets (e.g., enzymes), guiding rational design .

Q. How to design experiments for evaluating its potential as a kinase inhibitor?

- Screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) at 10 µM to identify preliminary hits.

- Mechanistic Studies : Perform ATP-competitive assays (varying ATP concentrations) and analyze via Lineweaver-Burk plots .

- Cellular Validation : Test in cancer cell lines (e.g., HCT-116) with Western blotting for phosphorylated downstream targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.